

# In-Depth Structural Analysis of 1-Boc-3-azetidineacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 1-Boc-3-azetidineacetic acid, a key building block in medicinal chemistry and drug development. This document outlines its core structural features through a compilation of spectroscopic and physical data, detailed experimental protocols, and visual representations of its chemical structure and analytical workflows.

## Physicochemical Properties

1-Boc-3-azetidineacetic acid is a white to faintly beige powder. Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	183062-96-6	[1]
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>4</sub>	[1]
Molecular Weight	215.25 g/mol	[1]
Melting Point	118 °C	[1]
Appearance	White to Orange to Green powder to Crystal	[1]
pKa	4.58 ± 0.10 (Predicted)	[1]
Purity	≥97%	[2]

## Spectroscopic Data

The structural integrity of 1-Boc-3-azetidineacetic acid is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environment within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.06	dd	8.5, 8.3	2H, Azetidine ring CH <sub>2</sub>
3.61	dd	8.0, 6.0	2H, Azetidine ring CH <sub>2</sub>
2.94-2.82	m	-	1H, Azetidine ring CH
2.62	d	7.8	2H, CH <sub>2</sub> COOH
1.43	s	-	9H, Boc group (CH <sub>3</sub> ) <sub>3</sub>

Note: Spectrum acquired in CD<sub>3</sub>OD at 400 MHz.

## Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of 1-Boc-3-azetidineacetic acid.

### Synthesis Protocol

A general procedure for the synthesis of N-Boc-3-azetidineacetic acid involves the hydrolysis of its corresponding ethyl ester.<sup>[3]</sup>

Materials:

- tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Saturated aqueous sodium chloride (brine)

Procedure:

- Dissolve tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate in a mixture of THF and water.<sup>[3]</sup>
- Add lithium hydroxide to the solution and stir the reaction mixture at 20 °C for 2 hours.<sup>[3]</sup>
- Adjust the pH of the reaction mixture to 4 by adding 1 M aqueous HCl.<sup>[3]</sup>
- Extract the product with ethyl acetate (3 x 100 mL).<sup>[3]</sup>

- Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride.[3]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidineacetic acid as a white solid.[3]

## NMR Spectroscopy Protocol

The following is a general protocol for acquiring high-resolution NMR spectra of small organic molecules like 1-Boc-3-azetidineacetic acid.

### Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{CD}_3\text{OD}$ ) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

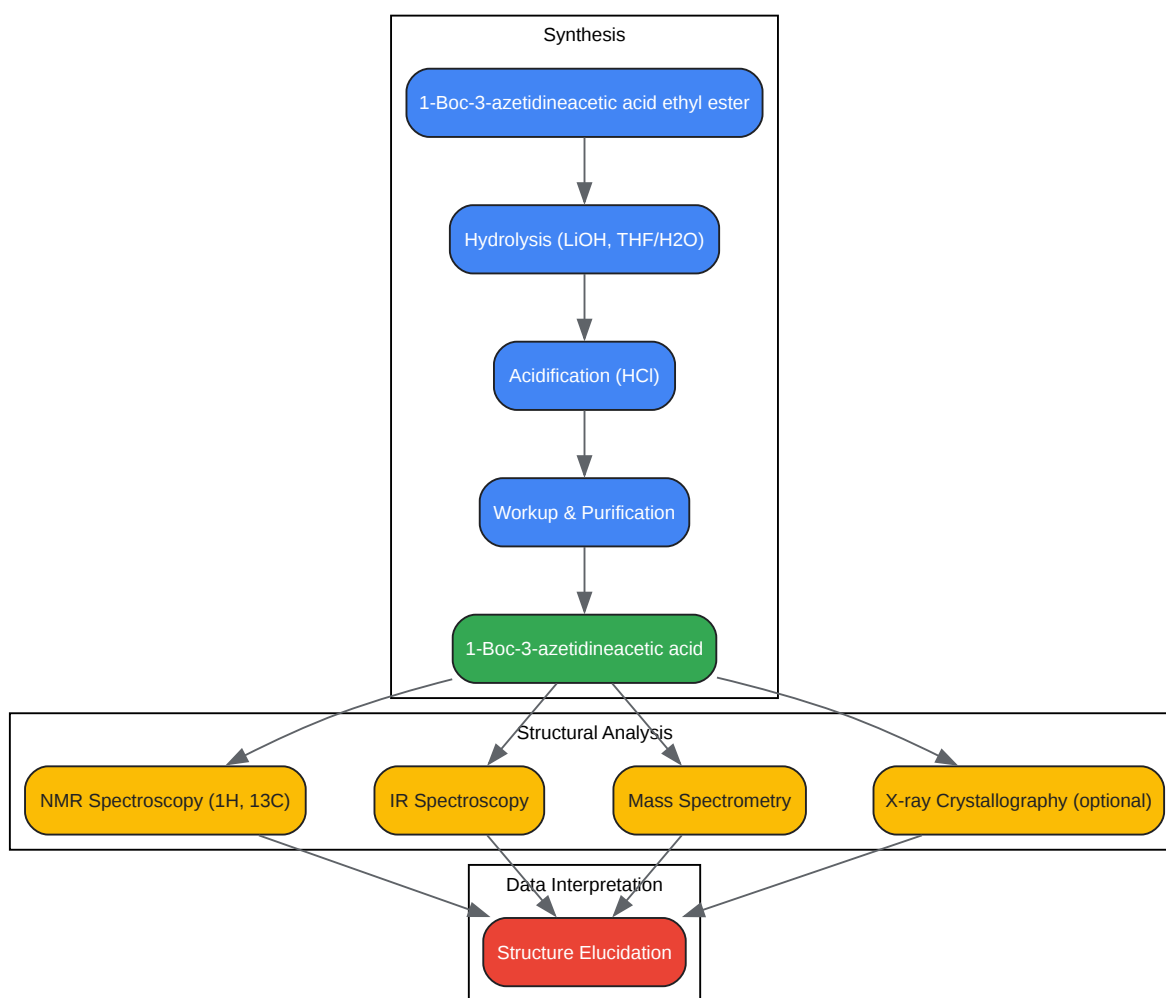
### Data Acquisition ( $^1\text{H}$ NMR):

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum using a pulse sequence such as the zg30.
- Set appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- Integrate the signals and determine the chemical shifts and coupling constants.

## Structural Diagrams and Workflows

Visual representations are crucial for understanding the molecular structure and the processes involved in its analysis.



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Caption: Workflow for the synthesis and structural analysis of 1-Boc-3-azetidineacetic acid.

Caption: Chemical structure of 1-Boc-3-azetidineacetic acid.

This guide serves as a foundational resource for professionals engaged in research and development involving 1-Boc-3-azetidineacetic acid. The provided data and protocols are intended to facilitate its application in the synthesis of novel chemical entities. Further spectroscopic and crystallographic studies would provide a more complete picture of its structural characteristics.

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## References

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